molecular formula C18H11Cl3O3 B12539484 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol CAS No. 835602-04-5

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol

Katalognummer: B12539484
CAS-Nummer: 835602-04-5
Molekulargewicht: 381.6 g/mol
InChI-Schlüssel: DVDJPDHUBXZZBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol typically involves the reaction of 2,4-dichlorophenol with 2,4,5-trichlorophenol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its antibacterial effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular targets include various bacterial enzymes and pathways involved in cell wall synthesis and energy production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is unique due to its specific mechanism of action and its widespread use in consumer products. Its ability to inhibit ENR sets it apart from other antimicrobial agents, making it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

835602-04-5

Molekularformel

C18H11Cl3O3

Molekulargewicht

381.6 g/mol

IUPAC-Name

2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol

InChI

InChI=1S/C18H11Cl3O3/c19-11-5-7-15(13(21)9-11)23-17-8-6-12(20)10-18(17)24-16-4-2-1-3-14(16)22/h1-10,22H

InChI-Schlüssel

DVDJPDHUBXZZBN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)O)OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.